molecular formula C12H16N2O4 B1300344 4-[2-(4-Nitrophenoxy)ethyl]morpholine CAS No. 65300-53-0

4-[2-(4-Nitrophenoxy)ethyl]morpholine

Cat. No. B1300344
CAS RN: 65300-53-0
M. Wt: 252.27 g/mol
InChI Key: BERKHGFFGHNCSO-UHFFFAOYSA-N
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Patent
US08471005B2

Procedure details

Into a Round bottom flask, [A] 4-[2-(4-Nitro-phenoxy)-ethyl]-morpholine (3.70 g, 0.0147 mol), 10% Pd/C (10:90, Palladium:carbon black, 1.6 g, 0.0015 mol), and Ethanol (100 mL, 2 mol) were added. The mixture was evacuated under house vacuum and charged with a hydrogen balloon (3×). The reaction was stirred at room temperature under an atmosphere of Hydrogen via a balloon. The solid was filtered. The solvent was removed under vacuum to give 4-(2-Morpholin-4-yl-ethoxy)-phenylamine a white solid (3.00 g, 92%). NMR 1H (DSMO-d6)-6.63 (dd, 1H, J=1.92, 4.76 Hz), 6.49 (dd, 2H, J=1.97, 4.72 Hz), 4.52 (bs, 2H), 3.91 (t, 2H, J=5.84 Hz), 3.56 (t, 4H, J=4.60 Hz), 2.60 (t, 2H, J=4.580 Hz), 2.47 (t, 4H, J=4.48 Hz)
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([O:8][CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:6][CH:5]=1)([O-])=O.C(O)C>[Pd]>[N:11]1([CH2:10][CH2:9][O:8][C:7]2[CH:17]=[CH:18][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OCCN2CCOCC2)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under an atmosphere of Hydrogen via a balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated under house vacuum
ADDITION
Type
ADDITION
Details
charged with a hydrogen balloon (3×)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CCOC1=CC=C(C=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.